2,5-dimethylfuran-3,4-dicarboxylic Acid
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Overview
Description
2,5-Dimethylfuran-3,4-dicarboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethylfuran-3,4-dicarboxylic acid typically involves the oxidation of 2,5-dimethylfuran. One common method is the use of an oxidant such as potassium permanganate or nitric acid under controlled conditions . The reaction is usually carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
Industrial production of this compound often involves the use of biorefineries. Biomass-derived furans, such as 5-hydroxymethylfurfural, can be converted into 2,5-dimethylfuran, which is then oxidized to produce the desired dicarboxylic acid .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylfuran-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more complex derivatives.
Reduction: Reduction reactions can convert the dicarboxylic acid into its corresponding alcohols.
Substitution: The furan ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: More oxidized derivatives of the dicarboxylic acid.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Substituted furans with different functional groups.
Scientific Research Applications
2,5-Dimethylfuran-3,4-dicarboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,5-dimethylfuran-3,4-dicarboxylic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: Another furan derivative with similar structural features.
5-Hydroxymethylfurfural: A precursor to many furan derivatives, including 2,5-dimethylfuran.
2,5-Dimethylfuran: The parent compound from which 2,5-dimethylfuran-3,4-dicarboxylic acid is derived.
Uniqueness
This compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
CAS No. |
14597-13-8 |
---|---|
Molecular Formula |
C8H8O5 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
2,5-dimethylfuran-3,4-dicarboxylic acid |
InChI |
InChI=1S/C8H8O5/c1-3-5(7(9)10)6(8(11)12)4(2)13-3/h1-2H3,(H,9,10)(H,11,12) |
InChI Key |
IDYRARBMMCSVMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C)C(=O)O)C(=O)O |
Origin of Product |
United States |
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